molecular formula C12H22O11 B3041266 Cellobiulose CAS No. 26391-66-2

Cellobiulose

Cat. No. B3041266
CAS RN: 26391-66-2
M. Wt: 342.3 g/mol
InChI Key: PFCRQPBOOFTZGQ-WUYFHPBOSA-N
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Description

Cellobiose is a disaccharide with the formula (C6H7(OH)4O)2O. It is classified as a reducing sugar - any sugar that possesses the ability or function of a reducing agent . The chemical structure of cellulose is derived from the condensation of a pair of β-glucose molecules forming a β (1→4) bond .


Synthesis Analysis

Cellobiose synthesis has been studied in the bacterium Komagataeibacter hansenii, a high-yield producer of bacterial cellulose (BC). Its genome encodes three distinct cellulose synthases (CS), bcsAB1, bcsAB2, and bcsAB3 . Another study found that the cellobiose-responsive regulator CLR1 was activated by CBS-synthesized cellobiose, thereby promoting the expression of CLR2 and finally opening the transcription of cellulase genes .


Molecular Structure Analysis

Cellobiose is a disaccharide consisting of two glucose units in beta (1-4) glycosidic linkage . The molecular weight of cellobiose is 342.30 g/mol .


Chemical Reactions Analysis

The primary decomposition mechanism of cellobiose under hydrothermal conditions involves isomerization of cellobiose to this compound (glucosyl-fructose) and glucosyl-mannose . Another study found that the phosphorolytic reaction of cellobiose by Cb CBP proceeded via an ordered Bi Bi mechanism, while the synthetic reaction proceeded via a ping pong Bi Bi mechanism .


Physical And Chemical Properties Analysis

Cellobiose has a molecular weight of 342.30 g/mol, and its exact mass is 342.11621151 g/mol. It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 11 .

Scientific Research Applications

1. Liquefaction of Cellulose Cellobiulose has been utilized to understand the liquefaction mechanism of cellulose in the presence of phenol under acid catalysis. This study involved analyzing the reaction products of this compound using techniques like high-performance liquid chromatography (HPLC), NMR, GC-MS, and mass analyses. This research is crucial for advancing our understanding of cellulose liquefaction processes (Lin, Yao, Yoshioka, & Shiraishi, 2004).

2. Isomerization in Aqueous Ethanol The isomerization of cellobiose to this compound in subcritical aqueous ethanol has been studied, focusing on various ethanol concentrations and temperatures. This research explored the yield and rate constants for cellobiose isomerization, contributing valuable insights for the chemical industry (Soisangwan, Gao, Kobayashi, Khuwijitjaru, & Adachi, 2016).

3. Role in Cellulose Degradation this compound's role in cellulose degradation has been a subject of interest, particularly in understanding the function of cellobiohydrolases. These enzymes have tunnel-shaped active sites that play a key role in releasing cellobiose from cellulose chains, making them significant for modifying fiber properties in industries like paper or textiles (Teeri, 1997).

4. Conversion to Gluconic Acid Research has also explored the conversion of cellobiose to gluconic acid using novel catalysts. This process is important for producing food additives and intermediates for pharmaceuticals, showcasing this compound's potential in sustainable biomass utilization (Zhang, Liu, Hedhili, Zhu, & Han, 2011).

5. Sustainable Production of Oligosaccharides this compound is pivotal in the sustainable production of prebiotic cello-oligosaccharides from non-edible sources like forest residues. This area of research is particularly important for the food industry and environmental sustainability (Karnaouri, Matsakas, Bühler, Muraleedharan, Christakopoulos, & Rova, 2019).

6. Insights into Cellobiose Decomposition Studies on the decomposition of cellobiose in hot compressed water have provided crucial insights for biomass conversion technologies. This research helps in understanding the formation of products like this compound and its implications in energy and fuel industries (Liang, Montoya, & Haynes, 2017).

7. Mechanism of Cellobiose Epimerase The epimerization mechanism of cellobiose, an important aspect of carbohydrate chemistry and enzymology, has been studied, enhancing our understanding of biochemical transformations (Amein & Leatherwood, 1969).

Mechanism of Action

Target of Action

Cellobiulose, a disaccharide composed of two glucose units, primarily targets cellulase enzymes, which are responsible for the hydrolysis of cellulose . These enzymes include endoglucanases, which cut internal beta-1,4-glucosidic bonds, and exocellobiohydrolases . The primary role of these targets is to break down cellulose into simpler sugars, such as glucose, which can then be utilized by organisms for energy .

Mode of Action

This compound interacts with its targets (cellulase enzymes) through a process known as enzymatic hydrolysis . This process involves the cleavage of the beta-1,4-glycosidic bonds that hold the glucose units together in this compound . The cleavage of these bonds results in the formation of simpler sugars, such as glucose .

Biochemical Pathways

The biochemical pathway affected by this compound is the cellulose degradation pathway . In this pathway, this compound, through the action of cellulase enzymes, is broken down into simpler sugars, which can then enter glycolysis for energy production . The downstream effects of this pathway include the production of ATP, which is used as an energy source by cells .

Pharmacokinetics

It is known that this compound, like other sugars, is likely to be absorbed in the digestive tract and distributed throughout the body . Its metabolism would involve enzymatic hydrolysis to glucose, which can then be utilized for energy . Excretion would likely occur through the urinary system .

Result of Action

The molecular result of this compound’s action is the breakdown of its beta-1,4-glycosidic bonds, resulting in the formation of simpler sugars . On a cellular level, these simpler sugars can be utilized for energy production, contributing to various cellular processes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of specific enzymes (cellulases) is crucial for its breakdown . Additionally, factors such as pH and temperature can affect the activity of these enzymes and thus the rate of this compound breakdown . Furthermore, the presence of other compounds, such as LiCl/NMP, can influence the dissolution and subsequent breakdown of this compound .

Future Directions

Cellulosic biofuels, which can be produced from cellobiose, offer environmental benefits not available from grain-based biofuels and are a cornerstone of efforts to meet transportation fuel needs in a future low-carbon economy . Another promising direction is the development of paper-based supercapacitors based on cellulose .

properties

IUPAC Name

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9+,10-,11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCRQPBOOFTZGQ-WUYFHPBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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